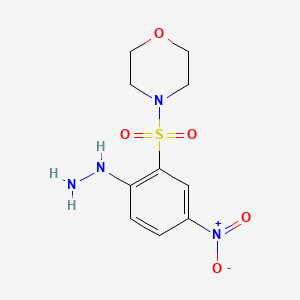

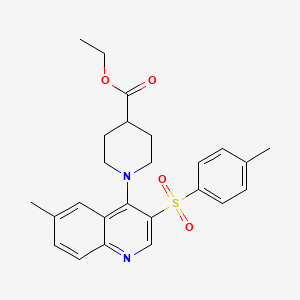

![molecular formula C24H21NO6S B2491844 (3,4-二甲氧基苯基)[4-(4-甲氧苯基)-1,1-二氧代-4H-1,4-苯并噻嗪-2-基]甲酮 CAS No. 1114658-58-0](/img/structure/B2491844.png)

(3,4-二甲氧基苯基)[4-(4-甲氧苯基)-1,1-二氧代-4H-1,4-苯并噻嗪-2-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis of "(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is not directly outlined in the available literature, related compounds provide insight into potential synthetic routes and methodologies. For example, the synthesis of similar complex molecules often involves multi-step reactions, including bromination, demethylation, and various forms of coupling reactions to introduce the desired functional groups onto the core structure (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). The synthesis of related benzylisoquinoline alkaloids and benzothiazinones, as well as the exploration of electrochemical methods for the synthesis of o-benzoquinones, highlights the complexity and versatility of synthetic strategies that could be adapted for the target molecule (Pudjiastuti et al., 2010), (Nematollahi & Golabi, 1996).

Molecular Structure Analysis

The molecular structure of related compounds reveals insights into the potential geometry and electronic configuration of "(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone." For instance, studies on the molecular structure of benzothiazinone derivatives and similar organic molecules emphasize the importance of functional groups in determining molecular conformation and the potential for hydrogen bonding, which could influence the molecule's reactivity and interaction with biological targets (Mohri et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often demonstrate significant reactivity towards nucleophiles, electrophiles, and radicals. The compound's specific functional groups, such as methoxy and benzothiazinone moieties, suggest it may undergo selective demethylation, oxidation, and coupling reactions, contributing to its potential utility in synthetic chemistry and drug discovery (Çetinkaya et al., 2011).

Physical Properties Analysis

While specific data on the physical properties of "(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is not directly available, related compounds' studies can provide insights. Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. For example, the crystal structure analysis of similar compounds reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solid-state properties and stability (Mohri et al., 2015).

Chemical Properties Analysis

The chemical properties of "(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" are likely to be complex, given its structural composition. The presence of electron-donating methoxy groups and the electron-withdrawing benzothiazinone moiety suggests a molecule with unique redox characteristics, potential for forming hydrogen bonds, and specific reactivity towards various chemical reagents. Research on similar compounds indicates a wide range of chemical behaviors, including oxidation-reduction reactions, potential for interaction with biological macromolecules, and roles in catalysis and material science (Pudjiastuti et al., 2010); (Nematollahi & Golabi, 1996).

科学研究应用

合成和化学转化

- 黄酮和苯并氧杂蒽的合成:该化合物参与导致黄酮和苯并氧杂蒽合成的反应,展示了其在复杂有机合成中的潜力 (Johnson et al., 2010)。

- 溴酚衍生物的合成:它作为溴酚衍生物合成的前体,表明其在新化学实体的创造中的作用 (Çetinkaya et al., 2011)。

抗氧化性能

- 抗氧化能力:该化合物的衍生物显示出有希望的抗氧化性能,与BHA和BHT等标准抗氧化剂可比 (Çetinkaya et al., 2012)。

碳酸酐酶抑制

- 碳酸酐酶抑制:某些衍生物表现出对人类细胞质碳酸酐酶II的抑制活性,表明其在潜在的治疗应用中的作用 (Balaydın et al., 2012)。

电化学合成

- 电化学合成:它已被用作新型8-氨基-1,4-苯并噁唑衍生物的电化学合成的起始物质,突显了其在先进合成技术中的实用性 (Largeron & Fleury, 1998)。

抗癌性能

- 潜在抗癌剂:该化合物的衍生物已被探索其抗癌性能,显示出对肿瘤细胞系的选择性细胞毒性 (Hayakawa et al., 2004)。

抗有丝分裂和血管破坏活性

- 抗有丝分裂和血管破坏剂:一些衍生物显示出显著的抗增殖活性和微管亲和力,表明其作为抗有丝分裂和血管破坏剂的潜力 (Chang et al., 2014)。

属性

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6S/c1-29-18-11-9-17(10-12-18)25-15-23(32(27,28)22-7-5-4-6-19(22)25)24(26)16-8-13-20(30-2)21(14-16)31-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCSOEPUPSGIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

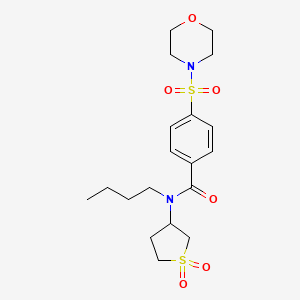

![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)

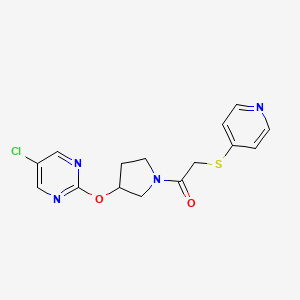

![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

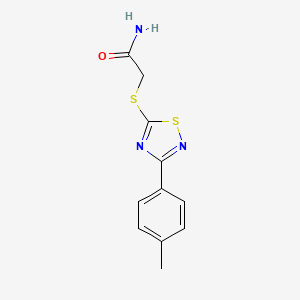

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)